molecular formula C31H43NO5 B1670384 N,O-Diacetyljervine CAS No. 7622-06-2

N,O-Diacetyljervine

Cat. No.: B1670384
CAS No.: 7622-06-2
M. Wt: 509.7 g/mol
InChI Key: AETQSOZEKYWGIJ-ATYUTGPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,O-Diacetyljervine can be synthesized through the acetylation of jervine. The process involves the reaction of jervine with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under controlled temperature conditions to ensure the selective acetylation of the nitrogen and oxygen atoms in the jervine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,O-Diacetyljervine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diacetyl-7-ketojervine and other derivatives with modified functional groups .

Comparison with Similar Compounds

N,O-Diacetyljervine is unique due to its specific acetylation pattern and bioactive properties. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique biological effects it exerts, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

7622-06-2

Molecular Formula

C31H43NO5

Molecular Weight

509.7 g/mol

IUPAC Name

[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-acetyl-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-yl] acetate

InChI

InChI=1S/C31H43NO5/c1-16-13-25-28(32(15-16)19(4)33)18(3)31(37-25)12-10-23-24-8-7-21-14-22(36-20(5)34)9-11-30(21,6)27(24)29(35)26(23)17(31)2/h7,16,18,22-25,27-28H,8-15H2,1-6H3/t16-,18+,22-,23-,24-,25+,27+,28-,30-,31-/m0/s1

InChI Key

AETQSOZEKYWGIJ-ATYUTGPHSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diacetyljervine;  N,O-Diacetyljervine;  NSC-406352;  NSC 406352;  NSC406352;  Jervine, N-acetyl-, acetate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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